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Compound of Interest

Compound Name: 3,6-Pyridazinedicarboxylic acid

Cat. No.: B1347128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3,6-
pyridazinedicarboxylic acid derivatives in medicinal chemistry. It includes detailed

experimental protocols for their synthesis and biological evaluation, quantitative data on their

activity, and visualizations of relevant signaling pathways.

Introduction
Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse pharmacological activities.

Among these, derivatives of 3,6-pyridazinedicarboxylic acid serve as crucial intermediates

and bioactive molecules with a wide spectrum of therapeutic potential, including anticancer,

anti-inflammatory, and enzyme inhibitory properties. Their rigid, planar structure and the

presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of their

physicochemical properties and biological targets.

Key Biological Activities and Targets
Derivatives of 3,6-pyridazinedicarboxylic acid have demonstrated efficacy against several

key biological targets implicated in various diseases.
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Anticancer Activity: Many derivatives exhibit potent anticancer activity by targeting critical cell

cycle regulators and signaling pathways. A notable target is Cyclin-Dependent Kinase 2

(CDK2), a key enzyme in the regulation of the G1/S phase transition of the cell cycle.

Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.[1][2]

Anti-inflammatory Activity: The pyridazinone core, often derived from 3,6-
pyridazinedicarboxylic acid, is a well-established pharmacophore in the development of

anti-inflammatory agents. These compounds can modulate inflammatory pathways, including

the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK), a key regulator of the

production of pro-inflammatory cytokines like TNF-α and IL-1.

Enzyme Inhibition: Beyond CDKs and MAPKs, these derivatives have been shown to inhibit

other enzymes of therapeutic relevance, such as Carbonic Anhydrases (CAs), which are

involved in pH regulation and are targets for diuretics and anti-glaucoma agents.[3]

Quantitative Data Summary
The following tables summarize the in vitro activity of selected 3,6-pyridazinedicarboxylic
acid derivatives against various biological targets.
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Table 1: Anticancer Activity

of 3,6-Disubstituted

Pyridazine Derivatives

against CDK2

Compound Target IC50 (µM)

Pyridazine Derivative 11m

(methyltetrahydropyran-

bearing)

CDK2 0.43 ± 0.01 (T-47D cell line)

Pyridazine Derivative 11m

(methyltetrahydropyran-

bearing)

CDK2
0.99 ± 0.03 (MDA-MB-231 cell

line)

Pyrazolo[3,4-b]pyridine

Derivative 29
CDK2 0.11

Imidazo[1,2-b]pyridazine

Derivative 26
CDK2 <0.003

Imidazo[1,2-b]pyridazine

Derivative 27
CDK2 0.003

Table 2: Anti-inflammatory Activity of

Pyridazinone Derivatives against p38α MAP

Kinase

Compound IC50 (nM)

Azastilbene Derivative 3g >10000

Azastilbene Derivative 3h >10000

Azastilbene Derivative 3i >10000

Azastilbene Derivative 3l >10000
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Table 3:

Carbonic

Anhydrase

Inhibition by

Pyridazinecarbo

xamide

Derivatives

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)

Pyridazinecarbox

amide 15
725.4 3.3 6.1 80.5

Pyridazinecarbox

amide 4c
45.3 866.7 8.5 16.8

Pyridazinecarbox

amide 5b
215.8 15.8 15.4 45.3

Acetazolamide

(Standard)
250 12.1 25.8 5.7

Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 3,6-
pyridazinedicarboxylic acid derivatives.
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Synthesis of 3,6-Disubstituted Pyridazine Derivatives[1]
[2][4]
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazine

derivatives, which can be adapted for various substitutions.

Materials:

Ethyl 3,3,3-trifluoropyruvate

Acetone

L-proline

Dimethylformamide (DMF)

Hydrazine hydrate

Acetic acid

Phosphorus oxychloride (POCl₃)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

Thionyl chloride (SOCl₂)

Primary amines (e.g., morpholine, substituted anilines)

Triethylamine (Et₃N) or Diisopropylethylamine (Hünig's base)

Dichloromethane (DCM)

1,4-Dioxane

Standard laboratory glassware and purification equipment (rotary evaporator,

chromatography columns)
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Procedure:

Synthesis of Pyridazinone Core:

React ethyl 3,3,3-trifluoropyruvate with acetone in the presence of L-proline in DMF to

yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate.

Convert the resulting pentanoate to 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one by

reacting with hydrazine hydrate in acetic acid.

Chlorination and Hydrolysis:

Reflux the pyridazinone derivative with excess phosphorus oxychloride to furnish the

corresponding 3-chloro-pyridazine derivative.

Hydrolyze the ester group using lithium hydroxide in a THF/water mixture.

Convert the resulting carboxylic acid to the acid chloride using thionyl chloride.

Amide Coupling:

Stir the acid chloride with various primary amines in dichloromethane in the presence of

triethylamine to form the key amide intermediates.

Final Substitution:

React the amide intermediates with a second set of primary or secondary amines in

refluxing 1,4-dioxane in the presence of Hünig's base to yield the final 3,6-disubstituted

pyridazine derivatives.

Purification:

Purify the final products by column chromatography on silica gel using an appropriate

eluent system (e.g., ethyl acetate/hexane).

Characterize the purified compounds by NMR, mass spectrometry, and elemental

analysis.
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General Synthesis Workflow.

In Vitro CDK2 Kinase Assay[5][6]
This protocol details a luminescence-based in vitro kinase assay to determine the inhibitory

activity of 3,6-pyridazinedicarboxylic acid derivatives against CDK2.

Materials:

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

Adenosine triphosphate (ATP)

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Test compounds (3,6-pyridazinedicarboxylic acid derivatives) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

384-well white plates

Plate reader capable of measuring luminescence

Procedure:

Reagent Preparation:

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO

concentration should not exceed 1%.
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Prepare the CDK2 enzyme and substrate mixture in kinase buffer to the desired final

concentrations.

Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near

the Km for CDK2.

Assay Plate Setup:

Add 1 µL of the test compound dilutions or vehicle control to the wells of a 384-well plate.

Add 2 µL of the CDK2 enzyme/substrate mixture to each well.

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme

binding.

Kinase Reaction:

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

Incubate the plate for 60 minutes at room temperature.

Signal Detection:

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent to each well.

Incubate for 40 minutes at room temperature.

Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of

Kinase Detection Reagent to each well.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all readings.
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Calculate the percent inhibition for each compound concentration relative to the no

inhibitor control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining[7][8][9]
[10]
This protocol describes the analysis of cell cycle distribution in cancer cells treated with 3,6-
pyridazinedicarboxylic acid derivatives using propidium iodide (PI) staining and flow

cytometry.

Materials:

Cancer cell line (e.g., T-47D, MDA-MB-231)

Cell culture medium and supplements

Test compounds (3,6-pyridazinedicarboxylic acid derivatives)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

70% cold ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Seed the cancer cells in 6-well plates at an appropriate density and allow them to attach

overnight.
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Treat the cells with various concentrations of the test compounds or vehicle control

(DMSO) for a specified duration (e.g., 24 or 48 hours).

Cell Harvesting and Fixation:

Harvest the cells by trypsinization, and collect both adherent and floating cells.

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise

while vortexing gently to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in the PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events

per sample.

Use appropriate software to analyze the DNA content histograms and quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC Staining[11][12][13]
[14][15]
This protocol outlines the detection of apoptosis in cancer cells treated with 3,6-
pyridazinedicarboxylic acid derivatives using Annexin V-FITC and propidium iodide (PI)

staining followed by flow cytometry.

Materials:
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Cancer cell line

Cell culture medium and supplements

Test compounds (3,6-pyridazinedicarboxylic acid derivatives)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Seed the cancer cells in 6-well plates and treat with the test compounds as described for

the cell cycle analysis.

Cell Harvesting:

Harvest both floating and adherent cells.

Wash the cells with cold PBS and centrifuge.

Staining:

Resuspend the cell pellet in 1X Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells at room temperature in the dark for 15 minutes.

Add 1X Binding Buffer to each tube before analysis.

Flow Cytometry Analysis:

Analyze the samples immediately by flow cytometry.
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Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-

positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic

(Annexin V-negative, PI-positive) cells.

Quantify the percentage of cells in each quadrant.
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Apoptosis Assay Workflow.
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Conclusion
Derivatives of 3,6-pyridazinedicarboxylic acid represent a versatile and promising scaffold in

medicinal chemistry. Their synthetic tractability allows for the generation of diverse libraries of

compounds that can be screened against a wide range of biological targets. The protocols and

data presented herein provide a valuable resource for researchers engaged in the discovery

and development of novel therapeutics based on this privileged heterocyclic core. Further

exploration of this chemical space is warranted to unlock the full therapeutic potential of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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